![molecular formula C24H46N2O3 B15345569 acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide is a complex organic compound with the molecular formula C24H50N2O4 and a molecular weight of 430.665 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide typically involves the reaction of stearic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants and maintaining specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including surfactants, lubricants, and emulsifiers
Mecanismo De Acción
The mechanism of action of acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)stearamide: Similar in structure but lacks the acetic acid moiety.
N-(2-hydroxyethyl)palmitamide: Similar but with a shorter carbon chain.
N-(2-hydroxyethyl)oleamide: Similar but with a double bond in the carbon chain.
Uniqueness
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide is unique due to its specific structure, which includes both the acetic acid and the long carbon chain. This structure imparts unique properties, making it suitable for specific applications in various fields .
Propiedades
Fórmula molecular |
C24H46N2O3 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
[2-(ethylamino)ethyl-[(E)-octadec-2-enoyl]amino] acetate |
InChI |
InChI=1S/C24H46N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h19-20,25H,4-18,21-22H2,1-3H3/b20-19+ |
Clave InChI |
KNONUTJJVKKOIE-FMQUCBEESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCNCC)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)N(CCNCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
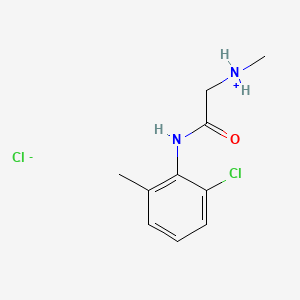
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
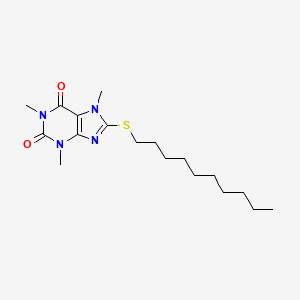

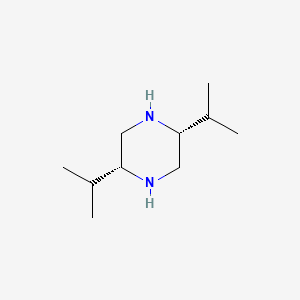
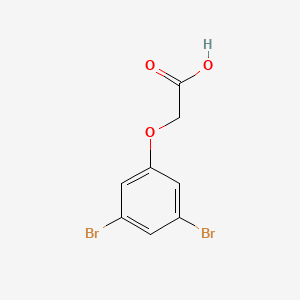
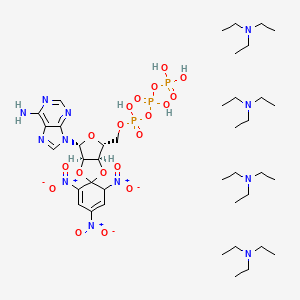
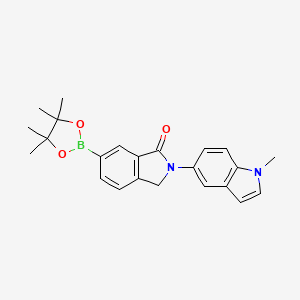
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

